molecular formula C9H9NO B1674136 Indole-3-carbinol CAS No. 700-06-1

Indole-3-carbinol

Cat. No.: B1674136
CAS No.: 700-06-1
M. Wt: 147.17 g/mol
InChI Key: IVYPNXXAYMYVSP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indole-3-carbinol (I3C) and its metabolite 3,3’-diindoylmethane (DIM) primarily target multiple aspects of cancer cell-cycle regulation and survival . They interact with key cellular pathways such as Akt-NF kappa B signaling, caspase activation, cyclin-dependent kinase activities, estrogen metabolism, estrogen receptor signaling, endoplasmic reticulum stress, and BRCA gene expression . These targets play a crucial role in regulating cell growth, proliferation, and survival, particularly in the context of cancer.

Mode of Action

I3C exerts its effects by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This interaction with its targets leads to changes such as inhibition of cell proliferation, induction of apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . Furthermore, I3C and DIM reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .

Biochemical Pathways

I3C and DIM affect several biochemical pathways. They regulate cellular signaling pathways related to the regulation of apoptosis and anoikis as well as the cell cycle progression and cell proliferation . They also modulate pathways governing hormonal homeostasis and DNA repair . The alteration of these pathways can lead to downstream effects such as the inhibition of tumor growth and the induction of cancer cell death .

Pharmacokinetics

I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver where levels are approximately 6-fold higher than those in the plasma .

Result of Action

The molecular and cellular effects of I3C’s action include the inhibition of cancer cell proliferation, the induction of apoptosis, and the blocking of angiogenesis . It also impairs cancer cell growth in liver, breast, and cervical cancer cells . At the cellular level, I3C arrests the cell cycle at the G2/M phase in Candida albicans .

Action Environment

The action, efficacy, and stability of I3C can be influenced by environmental factors. For instance, I3C is a naturally occurring constituent of cruciferous vegetables like broccoli, cauliflower, cabbage, and brussels sprouts . It is synthesized after glycolysis from the glucosinolate structure . . This solubility profile can influence its bioavailability and efficacy.

Biochemical Analysis

Biochemical Properties

I3C is classified as a bioactive compound, meaning it has the ability to affect biological processes in the body . It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties . I3C works by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This mechanism has led to I3C being investigated as a potential treatment for breast, prostate, and cervical cancers .

Cellular Effects

The biological significance of Indole-3-Carbinol lies in its ability to modulate several key cellular pathways . It has been shown to exert anti-cancer effects by inhibiting the proliferation of cancer cells, inducing apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . I3C also enhances DNA repair by affecting several of the proteins involved in this process .

Molecular Mechanism

I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells . I3C induces phase I and phase II enzymes that metabolize carcinogens, including estrogens . Administration of either I3C or DIM results in increased 2-hydroxylation of estrogens .

Temporal Effects in Laboratory Settings

I3C has shown to have antioxidant and anti-inflammatory effects in an in vivo rats model of middle cerebral artery occlusion (MCAO) . The results showed that I3C pretreatment prevented CIRI-induced cerebral infarction in rats . I3C pretreatment also decreased the mRNA expression levels of several apoptotic proteins, including Bax, caspase-3 and caspase-9, by increasing the mRNA expression levels of the anti-apoptotic protein Bcl-2 .

Dosage Effects in Animal Models

In animal models, I3C has shown preventive effects against alcohol-induced liver injury because of its antioxidant and anti-inflammatory properties, as well as slowing cell death . The pharmacokinetics and pharmacodynamics of I3C have been investigated in sham and middle cerebral artery occluded (MCAO) rats .

Metabolic Pathways

There are three main pathways in intestinal microorganism–derived Trp metabolism: the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Transport and Distribution

I3C and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects through BDNF’s mimetic activity; Akt phosphorylation is induced, and the antioxidant defense mechanism is activated by blocking the Nrf2-kelch-like ECH-associated protein 1 (Keap1) complex .

Subcellular Localization

The subcellular localization of NFκB was analyzed by immunofluorescence and Western blot . I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1H-indol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPNXXAYMYVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031458
Record name Indole-3-carbinol
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-carbinol
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Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260065
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

700-06-1
Record name Indole-3-carbinol
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Record name Indole-3-carbinol
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Record name Indole-3-carbinol
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Record name Indole-3-carbinol
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Record name 3-hydroxymethylindole
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Record name INDOLE-3-CARBINOL
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Record name Indole-3-carbinol
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Melting Point

90 °C
Record name Indole-3-carbinol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
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{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Indole-3-carbinol impact cancer cells?

A1: this compound exhibits antitumor effects through various mechanisms. It can suppress the activity of Nuclear Factor-kappaB (NF-κB) [], a protein complex that regulates DNA transcription and is involved in cellular responses to stimuli like stress, cytokines, and free radicals. By inhibiting NF-κB, this compound can downregulate the expression of genes involved in apoptosis, proliferation, and metastasis [].

Q2: What is the role of this compound in auxin signaling?

A2: Research suggests that this compound can act as an auxin antagonist in plant roots []. It has been shown to inhibit root elongation in Arabidopsis thaliana by interfering with auxin activity in the root meristem []. This suggests a potential role for this compound in regulating plant growth and development.

Q3: How does this compound affect estrogen metabolism?

A3: this compound has been shown to alter estrogen metabolism in both pre- and post-menopausal women []. Specifically, it promotes the C-2 hydroxylation pathway of estrogen metabolism, leading to an increase in 2-hydroxyestrone (2-OHE) and a decrease in 16α-hydroxyestrone (16α-OHE) []. This shift towards 2-OHE is considered beneficial as it is associated with a lower risk of estrogen-related cancers [].

Q4: Can this compound enhance the effects of other anticancer agents?

A4: Studies indicate that this compound can potentiate the apoptotic effects of cytokines and chemotherapeutic agents in myeloid and leukemia cells []. This suggests that it may have synergistic effects when combined with other anticancer therapies.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, several studies have investigated the spectroscopic characteristics of this compound using techniques like Fourier-transform infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, and UV-Vis spectroscopy []. These studies provide valuable insights into the vibrational frequencies, electronic transitions, and structural features of the molecule.

Q7: How does the structure of this compound relate to its biological activities?

A7: The presence of specific functional groups in this compound contributes to its diverse biological activities. For instance, the indole ring is crucial for its interaction with various enzymes and receptors [, ]. Modifications to the indole ring or the side chain could potentially alter its binding affinity and modify its pharmacological effects [, ]. Further SAR studies are necessary to elucidate the specific structural features responsible for its individual activities.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various cell lines to investigate the effects of this compound in vitro. These include human breast cancer cell lines (MCF7, T47D) [], human colon cancer cell lines (HCT116) [], human myeloid and leukemia cell lines [], and human lung cancer cell lines (A549) []. These studies provide valuable insights into the compound's antiproliferative, pro-apoptotic, and anti-metastatic potential against different cancer types.

Q9: What are the findings from in vivo studies on this compound's anticancer activity?

A9: In vivo studies utilizing animal models have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth and metastasis in models of breast cancer [, ], prostate cancer [], and colorectal cancer []. These findings further strengthen the evidence for its potential therapeutic application in cancer treatment.

Q10: How is this compound typically quantified in biological samples?

A11: Various analytical techniques have been employed to quantify this compound in biological samples. These include high-performance liquid chromatography (HPLC) coupled with different detectors, such as ultraviolet (UV) detectors [], mass spectrometry (MS) detectors [], and tandem mass spectrometry (MS/MS) detectors [].

Q11: Are there any specific challenges associated with analyzing this compound?

A12: The inherent instability of this compound, particularly in acidic environments, poses a significant challenge for its analysis []. It tends to degrade rapidly, forming various oligomeric products, including 3,3'-diindolylmethane (DIM) []. Therefore, analytical methods must be carefully optimized to minimize degradation and ensure accurate quantification.

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